(S)-Fmoc-β2-homovaline
Description
Overview of Non-Proteinogenic Amino Acids in Peptide Science
Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. nih.govwikipedia.org These include hundreds of amino acids found in nature, such as in bacteria, fungi, and marine organisms, as well as thousands that can be synthesized in the laboratory. nih.govwikipedia.org The incorporation of NPAAs into peptide chains is a powerful strategy in medicinal chemistry and drug development. nih.govnih.gov It allows for the modification of peptide properties to enhance their therapeutic potential. nih.gov Introducing NPAAs can significantly improve the stability, potency, permeability, and bioavailability of peptide-based drugs. nih.govpnas.org
Classification and Structural Features of β-Amino Acids
β-amino acids are a prominent class of NPAAs. They are structural isomers of α-amino acids, a difference that confers unique chemical and biological properties. ontosight.ai
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. quora.comquora.com In α-amino acids, the amino group is attached to the α-carbon, the first carbon atom adjacent to the carboxyl group. quora.comquora.com In β-amino acids, the amino group is attached to the β-carbon, which is the second carbon atom from the carboxyl group. numberanalytics.com This extra carbon atom in the backbone of β-amino acids makes them more conformationally flexible and metabolically stable compared to their α-amino acid counterparts. purdue.eduresearchgate.net
The extended backbone of β-amino acids allows for greater structural diversity through positional isomerism, which is determined by the location of side-chain substituents. wikipedia.orgunimi.it A nomenclature system is used to specify the position of these substituents:
β2-amino acids : The side chain is located on the α-carbon (C2), the carbon adjacent to the carboxyl group. wikipedia.org (S)-Fmoc-β2-homovaline is an example of a β2-amino acid. chempep.com
β3-amino acids : The side chain is attached to the β-carbon (C3), the same carbon that bears the amino group. wikipedia.org
β2,3-amino acids : These are disubstituted, with side chains on both the α- and β-carbons. unimi.it
This isomerism significantly increases the number of possible structures compared to α-amino acids, offering a wide array of building blocks for peptide design. researchgate.net
Classification of β-Amino Acids Based on Substituent Position
| Isomer | Substituent Position | Example |
|---|---|---|
| β2-amino acid | Side chain on the α-carbon (C2) wikipedia.org | This compound chempep.com |
| β3-amino acid | Side chain on the β-carbon (C3) wikipedia.org | Fmoc-β3-amino acids researchgate.net |
| β2,3-amino acid | Side chains on both α- and β-carbons unimi.it | N/A |
Historical Context of β2-Amino Acid Research
While the study of β-amino acids dates back to the early 20th century, focused research on β2-amino acids is a more recent development. numberanalytics.com Initially, β-amino acids were largely considered as curiosities. However, the discovery that peptides containing β-amino acids exhibit remarkable resistance to proteolytic degradation sparked significant interest in their potential as therapeutic agents. nih.gov Research into β2-amino acids, specifically, has been driven by the observation that their incorporation into peptide backbones can induce unique and well-defined secondary structures. researchgate.net Although less common in nature than their α-analogs, β2-amino acids are found in some natural products with potent biological activities. researchgate.netethz.ch The development of stereoselective synthetic methods has been a critical enabler for the exploration of β2-amino acids, as their synthesis is often more complex than that of their β3-counterparts. chiroblock.comresearchgate.net
Specific Research Focus on this compound as a Chiral Building Block
This compound is a specific chiral building block that has garnered attention in the field of peptide chemistry and drug discovery. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), a standard method for constructing peptides. researchgate.netchemimpex.com The "(S)" designation indicates a specific stereochemistry at the chiral center, which is essential for creating enantiomerically pure peptides with defined biological activities. chemimpex.com The "β2-homovaline" portion of the name specifies the structure: a valine analog with the amino group at the β-position and the side chain at the α-position (C2).
The use of this compound and other Fmoc-protected β2-amino acids allows for the systematic incorporation of these unique residues into peptide sequences. researchgate.net This enables researchers to investigate the impact of β2-amino acid incorporation on peptide structure, stability, and biological function. acs.orgresearchgate.net As a chiral building block, this compound is instrumental in the development of novel peptidomimetics and other bioactive molecules, contributing to the advancement of targeted therapies. chemimpex.comsigmaaldrich.com Its utility in creating complex peptide sequences underscores its importance in modern pharmaceutical research. chemimpex.com
Detailed Research Findings
The unique structural characteristics of this compound make it a valuable tool in the synthesis of modified peptides. The presence of the Fmoc group allows for its direct use in established solid-phase peptide synthesis protocols. chemimpex.comnih.gov Research has shown that peptides incorporating β2-amino acids, like homovaline, can adopt stable helical and turn structures, which are often resistant to degradation by proteases. researchgate.net This enhanced stability is a significant advantage in the development of peptide-based drugs. chiroblock.com
| Property | Value | Source |
| Synonym | (S)-Fmoc-β2-hVal-OH, (S)-Fmoc-2-aminomethyl-3-methyl-butyric acid | chemimpex.comchempep.com |
| CAS Number | 203854-59-5 | chemimpex.com |
| Molecular Formula | C21H23NO4 | chemimpex.com |
| Molecular Weight | 353.42 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Optical Rotation | [a]D20 = +21 ± 2º (c=1 in DMF) | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
Table of Compounds
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.41 |
Synonyms |
(S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid; (S)-Fmoc-β2-hVal-OH |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S Fmoc β2 Homovaline
General Principles of β²-Amino Acid Synthesis
The creation of enantiomerically pure β²-amino acids is a complex task that has spurred the development of numerous synthetic strategies. These methods primarily focus on the stereocontrolled formation of carbon-carbon bonds adjacent to the nascent amine group.
Challenges in Enantiopure β²-Amino Acid Preparation
The synthesis of enantiopure β²-amino acids presents distinct challenges. A primary difficulty lies in controlling the stereochemistry at the α-carbon. For acyclic precursors, which are often used in these syntheses, the inherent conformational flexibility can make it difficult to achieve high levels of stereoselectivity. researchgate.netacs.org Generating acyclic stereocenters is often a more formidable task than creating them within more rigid cyclic frameworks. researchgate.net While the synthesis of β²,²-amino acids, which feature a sterically hindered quaternary α-carbon, is particularly challenging, the creation of the tertiary stereocenter in β²-amino acids still demands robust stereoselective methods. researchgate.net Common synthetic routes like conjugate additions, Mannich-type reactions, and alkylations must overcome these challenges to provide the desired enantiomer in high purity. illinois.edu
Strategies for Enantioselective Carbon-Carbon Bond Formation at the α-Position
Several key strategies have been developed to achieve the enantioselective formation of carbon-carbon bonds at the α-position of β²-amino acids. These methods often employ either chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of the reaction. Common approaches include:
Asymmetric Alkylation: This involves the diastereoselective alkylation of a chiral enolate. rsc.org
Asymmetric Mannich Reaction: This reaction forms a C-C bond by reacting an enolate with an imine, creating the β-amino carbonyl structure directly. illinois.edunih.gov
Asymmetric Aldol (B89426) Reaction: A chiral enolate is reacted with an aldehyde to form a β-hydroxy carbonyl compound. nih.gov The resulting hydroxyl group can then be converted into an amino group in subsequent steps. nih.gov
These transformations are foundational to assembling the carbon skeleton of β²-amino acids with the correct absolute stereochemistry.
Established Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis. wikipedia.org They are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. uwindsor.ca
Evans' Chiral Acylated Oxazolidinone Methodology
Among the most reliable and widely used chiral auxiliaries are the oxazolidinones developed by David A. Evans. wikipedia.orgsantiago-lab.com These auxiliaries, often derived from readily available amino acids like valine or phenylalanine, are acylated by a carboxylic acid. santiago-lab.com Deprotonation of the resulting N-acyl imide with a strong base selectively generates a rigid, chelated (Z)-enolate. williams.edu The bulky substituent at the 4-position of the oxazolidinone sterically shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity in the C-C bond-forming step. santiago-lab.com
Mannich Reaction Strategies for β²-Homovaline Synthesis
The asymmetric Mannich reaction is a direct method for synthesizing β-amino acids. In the context of Evans' auxiliary, the corresponding boron enolate can react with an N-acyl imine. The stereochemical outcome is dictated by a Zimmerman-Traxler-type six-membered ring transition state, which minimizes steric interactions and leads to the formation of the anti-adduct with high diastereoselectivity. nih.gov While an asymmetric variant using the chiral auxiliary (-)-phenylmenthol has been demonstrated for a three-component reaction, the principle applies to Evans' auxiliaries. nih.gov The reaction would proceed by adding the chiral enolate derived from an N-acylated oxazolidinone to an appropriately substituted imine, followed by cleavage of the auxiliary to yield the β²-amino acid precursor.
Table 1: Representative Diastereoselectivity in Auxiliary-Controlled Mannich-Type Reactions
| Entry | Chiral Auxiliary | Electrophile (Imine) | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Evans Oxazolidinone | N-Acyl Imine | anti-β-Amino Carbonyl | >95:5 |
| 2 | (-)-Phenylmenthol | N-Acyl Imine | anti-β-Amino Carbonyl | 90:10 |
Note: Data is representative of the high selectivity typically achieved in these reactions.
Diastereoselective Alkylation and Aldol Addition Pathways
Two of the most powerful applications of the Evans' oxazolidinone methodology are diastereoselective alkylation and aldol additions. wikipedia.org
Diastereoselective Alkylation: This pathway is a robust method for installing the side chain at the α-position. rsc.orgwilliams.edu To synthesize a precursor for (S)-β²-homovaline, one could start with (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one. Deprotonation with a base like sodium bis(trimethylsilyl)amide generates the Z-enolate, which is then alkylated with an isopropyl halide. The bulky isopropyl group of the auxiliary directs the incoming electrophile to the opposite face, ensuring the desired stereochemistry at the α-carbon. Subsequent hydrolytic or reductive cleavage of the auxiliary affords the chiral carboxylic acid, a direct precursor to (S)-β²-homovaline. williams.edu
Table 2: Typical Results for Diastereoselective Alkylation using Evans Auxiliary
| Entry | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| 1 | N-Propionyl-(4S)-benzyloxazolidinone | Allyl Iodide | 98:2 | ~75% |
| 2 | N-Propionyl-(4S)-isopropyloxazolidinone | Benzyl (B1604629) Bromide | >99:1 | ~90% |
Note: Data is illustrative of typical outcomes for this class of reaction. williams.edu
Aldol Addition Pathways: The Evans asymmetric aldol reaction provides access to β-hydroxy acid derivatives with excellent stereocontrol, typically yielding the syn-aldol adduct. alfa-chemistry.com This adduct can be transformed into the target β²-amino acid. The key transformation is the conversion of the β-hydroxyl group into a β-amino group. This can be achieved through a two-step sequence:
Activation and Displacement: The hydroxyl group is first activated, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide, which proceeds with inversion of stereochemistry (SN2 reaction).
Reduction: The resulting β-azido compound is then reduced to the corresponding β-amino compound, for instance, through catalytic hydrogenation.
This aldol-based route provides an alternative, albeit longer, pathway to enantiopure β²-amino acid precursors. nih.gov
Utilization of Hexahydrobenzoxazolidinone as a Chiral Auxiliary
A practical and efficient asymmetric method for synthesizing β²-amino acids involves the use of a chiral auxiliary, such as hexahydrobenzoxazolidinone. This strategy relies on the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
The general procedure involves the N-acylation of an enantiopure hexahydrobenzoxazolidinone, for instance, (4R,5R)-hexahydrobenzoxazolidinone, with an appropriate acyl chloride (e.g., 3-methylbutanoyl chloride). researchgate.net This step forms a chiral N-acyl derivative. The resulting compound is then subjected to alkylation with high diastereoselectivity. This is achieved by forming a sodium enolate, which then reacts with an electrophile like benzyl bromoacetate. researchgate.net The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to a specific face of the enolate, thereby establishing the desired stereocenter.
Following the diastereoselective alkylation, the chiral auxiliary is cleaved from the product. Subsequent hydrogenation and hydrolysis steps yield the β²-amino acid, in this case, (S)-β²-homovaline. The final step involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group to yield (S)-Fmoc-β²-homovaline. researchgate.net A significant advantage of this route is its flexibility; by starting with the opposite enantiomer of the auxiliary, (4S,5S)-hexahydrobenzoxazolidinone, the (R)-enantiomer of the β²-amino acid can be synthesized with equal efficiency. researchgate.net
| Step | Description | Key Reagents/Conditions | Stereochemical Control |
| 1. Acylation | Attachment of the acyl group to the chiral auxiliary. | (4R,5R)-hexahydrobenzoxazolidinone, 3-methylbutanoyl chloride | Forms chiral N-acyl derivative. |
| 2. Alkylation | Introduction of the carboxymethyl group. | Sodium enolate formation, Benzyl bromoacetate | High diastereoselectivity guided by the auxiliary. |
| 3. Cleavage | Removal of the chiral auxiliary. | Hydrogenation, Hydrolysis | Releases the chiral β²-amino acid. |
| 4. Protection | Introduction of the Fmoc protecting group. | Fmoc-succinimide or Fmoc-Cl | Yields the final target compound. |
Homologation Reactions from α-Amino Acid Precursors
Homologation reactions, which extend a carbon chain by one methylene (B1212753) unit, are a cornerstone for converting readily available α-amino acids into their β-amino acid counterparts. These methods are particularly attractive because the stereogenic center of the parent α-amino acid is often retained in the final product with minimal racemization. rsc.org
The Arndt-Eistert synthesis is a widely used and reliable method for the one-carbon homologation of carboxylic acids, making it ideal for producing β-amino acids from α-amino acids. organic-chemistry.orgwikipedia.org The sequence begins with the activation of an N-protected α-amino acid (e.g., Fmoc-L-valine) to its corresponding acid chloride or mixed anhydride (B1165640). organic-chemistry.orgrsc.org This activated species is then treated with diazomethane (B1218177) to generate an α-diazoketone intermediate. organic-chemistry.orgambeed.com
The crucial step in this sequence is the Wolff rearrangement of the α-diazoketone. organic-chemistry.org This rearrangement can be induced thermally, photochemically, or, most commonly, through silver(I) catalysis (e.g., Ag₂O or silver benzoate). organic-chemistry.orgorganic-chemistry.org The rearrangement produces a highly reactive ketene (B1206846) intermediate, which is subsequently trapped by a nucleophile present in the reaction mixture. When water is used as the nucleophile, the corresponding β-amino acid is formed. organic-chemistry.org If an alcohol is used, a β-amino ester is obtained.
A significant drawback of this method is the hazardous nature of diazomethane, which is toxic, explosive, and carcinogenic. rsc.org This has led to the development of safer alternatives and continuous flow processes that generate and consume diazomethane in situ to minimize risk. rsc.org
To refine the Arndt-Eistert/Wolff rearrangement protocol, ultrasound irradiation has been employed as an efficient method for promoting the key rearrangement step. Sonication of α-diazoketones derived from Fmoc-protected amino acids, in the presence of a silver benzoate (B1203000) catalyst and a nucleophile like water, leads to the clean and high-yielding formation of the desired β-amino acid derivatives. organic-chemistry.org
This ultrasound-promoted method offers several advantages. The reaction proceeds under mild, room-temperature conditions, which is crucial for preserving the base-sensitive Fmoc protecting group. organic-chemistry.org Furthermore, the protocol has been shown to proceed with minimal epimerization, thus preserving the stereochemical integrity of the starting α-amino acid. The enantiomeric purity of the resulting Fmoc-β-homoamino acids can be verified using techniques such as capillary zone electrophoresis. organic-chemistry.org The high yields and purity of the products often allow them to be used in subsequent solid-phase peptide synthesis without further purification. organic-chemistry.org
| Fmoc-α-Amino Acid Precursor | Product (Fmoc-β-Homoamino Acid) | Yield (%) | Racemization (%) |
| Fmoc-Ala-OH | Fmoc-β-H-Ala-OH | 91 | < 1 |
| Fmoc-Val-OH | Fmoc-β-H-Val-OH | 94 | < 1 |
| Fmoc-Leu-OH | Fmoc-β-H-Leu-OH | 95 | < 1 |
| Fmoc-Phe-OH | Fmoc-β-H-Phe-OH | 91 | < 1 |
| Fmoc-Phg-OH | Fmoc-β-H-Phg-OH | 83 | ~10 |
| Data derived from studies on ultrasound-promoted Wolff rearrangement. organic-chemistry.org |
The Curtius rearrangement provides an alternative pathway for the homologation of α-amino acids. rsc.orgrsc.org This reaction involves the thermal decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield different functional groups. nih.gov
In the context of β-amino acid synthesis, the process starts with a suitably protected dicarboxylic acid monoester, which can be derived from an α-amino acid. The free carboxylic acid functional group is converted into an acyl azide. This is typically achieved by first forming a mixed anhydride (e.g., with ethyl chloroformate) followed by reaction with sodium azide, or by treating an acyl chloride with sodium azide. rsc.orgnih.gov Upon heating, the acyl azide undergoes the Curtius rearrangement to form an isocyanate, with retention of stereochemistry. rsc.org Trapping this isocyanate with an alcohol, such as tert-butanol, generates a Boc-protected amine, while trapping with benzyl alcohol yields a Cbz-protected amine. wikipedia.org Subsequent hydrolysis of the ester group provides the N-protected β-amino acid. This methodology has been successfully applied to the synthesis of various β-amino acids. rsc.orgrsc.org
Arndt-Eistert Homologation and Wolff Rearrangement Protocols
Catalytic Asymmetric Synthesis Routes
Moving beyond stoichiometric chiral reagents, catalytic asymmetric synthesis offers a more atom-economical and elegant approach to enantiopure β-amino acids. These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired chiral product.
Modern transition-metal catalysis provides powerful tools for carbon-carbon bond formation. One such strategy is the palladium-catalyzed decarboxylative allylation of α-amino acid derivatives. Recent advancements have combined photoredox catalysis with palladium catalysis to achieve this transformation at room temperature. acs.orgacs.orgnih.gov
In this dual catalytic system, an α-amino allyl ester undergoes oxidative addition to a Pd(0) catalyst, forming a π-allyl-Pd(II) species and a carboxylate anion. acs.orgnih.gov Concurrently, a photoredox catalyst (e.g., an iridium complex), upon photoexcitation, oxidizes the carboxylate. This triggers a facile radical decarboxylation, releasing CO₂ and generating an α-amino radical intermediate. acs.orgnih.gov This radical can then engage in the palladium catalytic cycle to form the allylated product. This method is advantageous as it starts from readily available amino acids and uses CO₂ as the only stoichiometric byproduct. acs.orgnih.gov While this specific example often leads to α-allylated products, modifications of decarboxylative coupling strategies represent a frontier in developing novel routes to substituted β-amino acids.
Enantioselective Hydrogenation Approaches
Enantioselective hydrogenation is a powerful and atom-economical method for establishing the stereocenter in chiral molecules. In the context of β²-amino acid synthesis, this typically involves the asymmetric hydrogenation of a β-substituted-(β-acylamino)acrylate precursor. Rhodium-based catalysts, particularly those employing chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated high efficacy in this transformation.
The general approach involves the synthesis of a dehydro-β²-homovaline derivative, which is then subjected to hydrogenation in the presence of a chiral rhodium catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer.
For instance, rhodium-catalyzed asymmetric hydrogenation of related β-dehydroamino acid esters has been shown to proceed with high enantioselectivity. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee). While specific data for the hydrogenation of a dehydro-β²-homovaline precursor is not extensively documented, analogous reactions with other β²-dehydroamino acid derivatives have yielded enantioselectivities up to 91% ee with full conversion.
Table 1: Illustrative Enantioselective Hydrogenation of a β²-Dehydroamino Acid Precursor (Data based on analogous reactions)
| Catalyst | Ligand | Substrate | Enantiomeric Excess (ee) | Conversion |
| [Rh(COD)₂]BF₄ | (R)-MonoPhos | Methyl 2-(acetylaminomethyl)-4-methylpent-2-enoate | 91% | >99% |
| [Rh(COD)₂]BF₄ | (R,S)-Josiphos | Methyl 2-(acetylaminomethyl)-4-methylpent-2-enoate | 85% | >99% |
Enzymatic Resolution Techniques for Racemic Precursors
Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (S)-Fmoc-β²-homovaline, a common strategy involves the enzymatic kinetic resolution of a racemic ester of β²-homovaline.
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose due to their broad substrate scope and high enantioselectivity in non-aqueous media. In a typical resolution, the racemic methyl or ethyl ester of β²-homovaline is subjected to hydrolysis or transesterification catalyzed by the lipase. The enzyme will preferentially acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
For example, in the hydrolysis of a racemic β-amino ester, the lipase might selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated and hydrolyzed to afford (S)-β²-homovaline, which is subsequently protected with the Fmoc group. The efficiency of the resolution is determined by the enantiomeric ratio (E-value), with higher values indicating greater selectivity. Lipase-catalyzed resolutions of β-amino esters have been reported with excellent E-values, often exceeding 200.
Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester (Data based on analogous reactions)
| Enzyme | Reaction Type | Substrate | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Hydrolysis | Racemic ethyl 3-aminobutanoate | >200 |
| Pseudomonas cepacia Lipase (PCL) | Acylation | Racemic ethyl 3-aminobutanoate | 74 |
Role and Introduction of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in modern peptide synthesis, particularly in the solid-phase synthesis of peptides (SPPS). Its popularity stems from its unique cleavage conditions, which are orthogonal to many other protecting groups used for amino acid side chains.
The primary rationale for using the Fmoc group to protect the amino function of (S)-β²-homovaline is its base lability. In Fmoc-based SPPS, the peptide chain is assembled on a solid support. The N-terminal Fmoc group of the growing peptide chain is removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This deprotection step liberates the N-terminal amine for coupling with the next Fmoc-protected amino acid. The key advantage of this strategy is that the acid-labile protecting groups commonly used for the side chains of other amino acids (e.g., Boc, tBu) remain intact during the Fmoc deprotection steps. This prevents unwanted side reactions and ensures the integrity of the peptide chain. Furthermore, the Fmoc group helps to suppress racemization during the activation and coupling steps of peptide synthesis. u-szeged.hu
The Fmoc group is typically introduced by reacting the free amino group of (S)-β²-homovaline with an activated Fmoc derivative. One of the most common and efficient reagents for this purpose is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out under mild basic conditions, for example, in a mixture of an organic solvent and an aqueous sodium bicarbonate or sodium carbonate solution. The succinimide (B58015) ester of Fmoc is highly reactive towards the primary amine of the β-amino acid, leading to the formation of a stable carbamate (B1207046) linkage.
The reaction conditions, such as pH, temperature, and solvent, must be carefully controlled to maximize the yield and avoid side reactions. For instance, an excess of Fmoc-OSu under strongly basic conditions can lead to the formation of Fmoc-β-alanine as an impurity through a Lossen-type rearrangement of the succinimide moiety. sci-hub.se Therefore, optimization of the reaction conditions is crucial for obtaining high-purity (S)-Fmoc-β²-homovaline. A typical procedure involves dissolving the amino acid in an aqueous basic solution and then adding a solution of Fmoc-OSu in an organic solvent like acetone (B3395972) or dioxane. nih.gov
Orthogonality is a fundamental concept in protecting group strategy in multi-step synthesis, particularly in peptide synthesis. chempep.com It refers to the ability to remove one type of protecting group in the presence of others without affecting them. The Fmoc/tBu strategy is a classic example of an orthogonal protection scheme. The N-terminal Fmoc group is cleaved by a mild base (e.g., piperidine), while the tert-butyl (tBu)-based side-chain protecting groups (e.g., Boc for lysine, OtBu for aspartic acid) are stable to these conditions but are readily removed by strong acids like trifluoroacetic acid (TFA). nih.gov
This orthogonality is essential when incorporating (S)-Fmoc-β²-homovaline into a peptide sequence that contains other amino acids with reactive side chains. The valine side chain of homovaline itself does not require protection. However, if the peptide sequence includes residues like lysine, glutamic acid, or serine, their side chains must be protected to prevent unwanted reactions during peptide synthesis. The stability of these acid-labile side-chain protecting groups to the piperidine treatment used for Fmoc removal ensures that the peptide is assembled correctly. The final deprotection step, typically with a cocktail containing TFA, removes all the side-chain protecting groups simultaneously, along with cleaving the peptide from the solid support. organic-chemistry.org
Optimization of Reaction Conditions and Yields in (S)-Fmoc-β²-Homovaline Synthesis
In enantioselective hydrogenation , key parameters to optimize include the choice of chiral ligand, catalyst loading, hydrogen pressure, solvent, and temperature. High-throughput screening of different ligands and conditions can rapidly identify the optimal system for maximizing both conversion and enantioselectivity.
For enzymatic resolution , the choice of enzyme, acyl donor (for transesterification), solvent, and temperature are critical. The reaction progress must be carefully monitored to stop at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product. The pH of the medium is also a crucial parameter that can significantly affect the enzyme's activity and selectivity.
In the Fmoc protection step , the stoichiometry of Fmoc-OSu is a key variable. Using a minimal excess of the reagent helps to minimize the formation of byproducts. sci-hub.se The pH of the aqueous phase should be maintained in the weakly basic range (pH 8-9) to ensure the deprotonation of the amino group for nucleophilic attack while minimizing the base-catalyzed decomposition of Fmoc-OSu. The reaction temperature is typically kept low initially and then allowed to warm to room temperature to ensure complete reaction. Purification of the final product, often by crystallization or chromatography, is necessary to remove any unreacted starting materials and byproducts, ensuring a high-purity building block for peptide synthesis.
Control of Stereochemical Purity and Minimization of Epimerization
The synthesis of enantiomerically pure (S)-Fmoc-β²-homovaline necessitates rigorous control over the stereochemical outcome of the synthetic route. A primary strategy involves the use of chiral auxiliaries to direct the formation of the desired stereocenter. These auxiliaries are chiral molecules that are temporarily incorporated into the synthetic intermediate to guide the stereoselective introduction of new functionalities.
A prevalent approach utilizes Evans-type oxazolidinone auxiliaries. In this methodology, the chiral auxiliary is first acylated with a suitable precursor, followed by a diastereoselective alkylation reaction to introduce the isopropyl group characteristic of homovaline. The stereochemical course of this alkylation is dictated by the steric hindrance imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired β-amino acid with high enantiomeric purity.
The choice of reagents and reaction conditions is critical in maximizing the diastereoselectivity of the alkylation step. For instance, the selection of the base and the electrophile can significantly influence the diastereomeric ratio of the product.
Table 1: Diastereoselective Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isopropyl iodide | NaHMDS | THF | -78 | >98% |
| (S)-4-benzyloxazolidin-2-one | Isopropyl triflate | LiHMDS | THF | -78 | 95% |
Following the stereoselective synthesis of the β²-homovaline backbone, the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is another critical step where stereochemical integrity must be preserved. The acidic proton at the α-carbon of the β-amino acid is susceptible to abstraction under basic conditions, which can lead to epimerization—the inversion of the stereocenter.
To mitigate this risk, the choice of Fmoc-introduction reagent and the reaction conditions are carefully selected. The use of milder bases and controlled reaction times and temperatures are crucial to prevent the loss of stereochemical purity.
Furthermore, during the subsequent use of (S)-Fmoc-β²-homovaline in solid-phase peptide synthesis (SPPS), the repetitive cycles of Fmoc deprotection (typically with a piperidine solution) and coupling can also induce epimerization. The extent of this side reaction is influenced by several factors, including the nature of the coupling reagents, the base used for activation, and the pre-activation time. The use of coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is a common strategy to minimize epimerization.
Table 2: Influence of Coupling Reagents on Epimerization during a Model Dipeptide Synthesis
| Coupling Reagent | Base | Pre-activation Time (min) | Epimerization (%) |
| HBTU | DIPEA | 5 | 1.8 |
| HATU | DIPEA | 5 | 0.9 |
| COMU | DIPEA | 2 | 0.5 |
Analytical and Spectroscopic Characterization Methodologies for S Fmoc β2 Homovaline and Its Peptidic Derivatives
Chromatographic Purity Assessment Techniques
Chromatographic methods are indispensable for determining the chemical and enantiomeric purity of (S)-Fmoc-β²-homovaline. These techniques separate the target compound from impurities that may arise during synthesis, such as reactants, by-products, or enantiomeric variants.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-protected amino acids. merckmillipore.com The quality of these building blocks is paramount, as even minor impurities can significantly impact the yield and purity of the final peptide. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the hydrophobic nature of the fluorenylmethoxycarbonyl (Fmoc) group for effective separation.
The presence of predictable impurities stemming from the synthesis of Fmoc-amino acids, such as free amino acids, dipeptides, or β-alanyl adducts, can compromise the peptide synthesis process. merckmillipore.com Optimized HPLC methods are therefore designed to resolve the main compound peak from these and other potential contaminants, allowing for accurate quantification. For instance, suppliers of high-quality Fmoc-amino acids often specify an HPLC purity of ≥99%. merckmillipore.com
Furthermore, HPLC is a critical tool for real-time reaction monitoring in peptide synthesis. nih.gov By analyzing aliquots from a reaction mixture, chemists can track the consumption of reactants and the formation of products over time. This is particularly useful for optimizing coupling reactions or monitoring the removal of the Fmoc protecting group. The large UV absorbance of the Fmoc group provides a sensitive handle for detection, typically around 260-301 nm. nih.govsigmaaldrich.com
Below is a table representing typical parameters for an analytical RP-HPLC method used for purity assessment of an Fmoc-amino acid.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase | Gradient of Acetonitrile (ACN) in water with 0.1% Trifluoroacetic Acid (TFA) | Elutes compounds based on polarity. TFA acts as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for efficient separation. |
| Detection | UV Absorbance at 265 nm | The Fmoc group has a strong chromophore, allowing for sensitive detection. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
This table is illustrative and specific conditions may vary based on the exact compound and impurities.
Capillary Zone Electrophoresis (CZE) for Enantiomeric Purity Determination
While standard HPLC can determine chemical purity, it is generally incapable of distinguishing between enantiomers (D- and L-forms) of an amino acid. The determination of enantiomeric purity is crucial, as the presence of the incorrect stereoisomer can lead to peptides with altered biological activity or immunogenicity. Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique particularly well-suited for this purpose. nih.gov
To achieve chiral separation, a chiral selector is added to the background electrolyte (buffer). Cyclodextrins and their derivatives are commonly used chiral selectors that form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. These complexes have different electrophoretic mobilities, enabling their separation. The technique is sensitive enough to quantify enantiomeric impurities at levels below 0.1%.
CZE has been successfully applied to assess the degree of racemization during the synthesis of Fmoc-protected β-amino acids, confirming the stereochemical integrity of the products. This makes it an essential tool for quality control in the production of enantiopure building blocks like (S)-Fmoc-β²-homovaline.
Structural Elucidation via Spectroscopic Methods (as Research Tools)
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms. For a novel or modified amino acid like (S)-Fmoc-β²-homovaline, these techniques are vital for confirming its identity and characterizing its conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides information on the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect, NOE). uzh.ch
NMR is instrumental in confirming the relative and absolute stereochemistry of chiral centers. For peptidic derivatives, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to identify protons that are close to each other in space (typically <5 Å). uzh.ch The pattern of NOEs, particularly between adjacent amino acid residues (sequential NOEs) or within a single residue (intra-residue NOEs), provides crucial distance restraints that help define the peptide's secondary structure and conformational preferences, such as whether it adopts a helical or extended β-strand-like structure. uzh.chpitt.edu
In cases where absolute configuration needs to be confirmed, chiral derivatizing agents can be employed. These reagents react with the amino acid to form diastereomers, which, unlike enantiomers, have distinct NMR spectra, allowing for unambiguous assignment of the stereocenter.
The complete assignment of all proton (¹H) and carbon (¹³C) NMR signals is the first step in any detailed structural analysis. nih.govscielo.br This is achieved using a suite of 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). scielo.bruoc.gr
¹H NMR: Provides information on the number and type of hydrogen atoms. The chemical shift (δ) is indicative of the electronic environment, and spin-spin coupling constants (J) reveal connectivity to neighboring protons.
¹³C NMR: Shows the signals for each unique carbon atom in the molecule. researchgate.net The chemical shifts are highly sensitive to the local structure.
2D Experiments: These experiments correlate signals to establish connectivity. For example, a COSY spectrum shows which protons are coupled to each other, while an HSQC spectrum correlates each proton with its directly attached carbon atom.
The following tables provide representative chemical shift ranges for the key structural components of (S)-Fmoc-β²-homovaline.
Typical ¹H NMR Chemical Shift Ranges
| Protons | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Fmoc Aromatic (8H) | 7.6 - 7.8 | m |
| Fmoc Aromatic (8H) | 7.2 - 7.4 | m |
| Fmoc CH, CH₂ | 4.1 - 4.4 | m |
| NH | 5.0 - 6.0 | d |
| β-CH | 3.8 - 4.2 | m |
| α-CH₂ | 2.2 - 2.5 | m |
| γ-CH | 1.8 - 2.1 | m |
Typical ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Representative Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl (C=O) | 173 - 176 |
| Fmoc Carbonyl (C=O) | 156 - 158 |
| Fmoc Aromatic | 120 - 144 |
| Fmoc CH | 66 - 68 |
| Fmoc CH₂ | 46 - 48 |
| β-C | 48 - 52 |
| α-C | 38 - 42 |
| γ-C | 30 - 33 |
Note: These are representative values. Actual chemical shifts can vary depending on the solvent, concentration, pH, and temperature. mpg.de
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for the verification of the molecular weight of (S)-Fmoc-β²-homovaline and its subsequent peptidic derivatives. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise confirmation of the compound's elemental composition. The theoretical molecular weight of (S)-Fmoc-β²-homovaline (C₂₁H₂₃NO₄) is 353.41 g/mol , and mass spectrometry is used to confirm that the experimental mass aligns with this calculated value. chempep.comchemimpex.com
In the context of peptidic derivatives, MS is crucial for confirming the successful coupling of (S)-Fmoc-β²-homovaline to a growing peptide chain by detecting the expected mass increase. It is also used to identify potential side products or incomplete reactions during synthesis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and polar molecules like Fmoc-protected amino acids and peptides. The method involves creating a fine spray of a sample solution, from which ions are generated and introduced into the mass analyzer. ESI-MS is highly sensitive and requires only a small amount of sample. beilstein-journals.org
For (S)-Fmoc-β²-homovaline, ESI-MS analysis would typically be performed in positive ion mode. The resulting spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Other common adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be observed depending on the solvent system and sample purity.
Table 1: Expected ESI-MS Data for (S)-Fmoc-β²-Homovaline
| Molecular Formula | Calculated Molecular Weight (Da) | Ion Species | Expected m/z |
|---|---|---|---|
| C₂₁H₂₃NO₄ | 353.41 | [M+H]⁺ | 354.42 |
| C₂₁H₂₃NO₄ | 353.41 | [M+Na]⁺ | 376.40 |
When analyzing peptidic derivatives, ESI-MS coupled with tandem mass spectrometry (MS/MS) can provide sequence information. The fragmentation patterns of Fmoc-protected dipeptides, for instance, often show characteristic losses that help in structural elucidation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. okstate.edu It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. vscht.cz
The IR spectrum of (S)-Fmoc-β²-homovaline is characterized by absorption bands that confirm the presence of its key structural components: the fluorenylmethoxycarbonyl (Fmoc) group, the β²-amino acid backbone, and the carboxylic acid moiety. Analysis of the spectrum verifies the integrity of the molecule's structure. researchgate.net
Key characteristic absorption bands for Fmoc-protected amino acids include the N-H stretching of the urethane (B1682113) group, the C=O stretching vibrations from both the urethane and the carboxylic acid, and the aromatic C=C stretching from the fluorene (B118485) ring. rsc.org
Table 2: Characteristic IR Absorption Bands for (S)-Fmoc-β²-Homovaline
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |
| N-H (Urethane) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Urethane) | Stretching | ~1720 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Confirmation of Fmoc Group Integrity and Cleavage Efficiency
The Fmoc group is designed for its stability under acidic conditions and its lability to basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS). peptide.com Confirming both the integrity of the Fmoc group on the starting material and the efficiency of its subsequent cleavage is critical for obtaining high-purity peptides.
The integrity of the Fmoc group on (S)-Fmoc-β²-homovaline is initially confirmed by the spectroscopic methods mentioned above (MS and IR). During peptide synthesis, premature cleavage can lead to deletion sequences, so ensuring the group remains intact during coupling steps is vital.
Fmoc group cleavage (deprotection) is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net The mechanism proceeds via β-elimination, releasing the free N-terminus of the peptide, carbon dioxide, and a dibenzofulvene (DBF) molecule. The excess piperidine then traps the reactive DBF to form a stable fulvene-piperidine adduct. researchgate.netluxembourg-bio.com
Several methods are used to monitor the efficiency of this cleavage reaction:
UV-Vis Spectrophotometry: The fulvene-piperidine adduct possesses a strong UV chromophore. The progress of the deprotection reaction can be monitored in real-time or quantitatively assessed by measuring the absorbance of the solution collected after the cleavage step. The absorbance maximum of the adduct is typically around 301 nm. By applying the Beer-Lambert law, the amount of Fmoc group cleaved can be accurately quantified. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to monitor the disappearance of the Fmoc-protected peptide and the appearance of the deprotected peptide. This provides a direct measure of the reaction's completion. thermofisher.com
Colorimetric Tests: Qualitative tests like the Kaiser test (ninhydrin test) are frequently used to confirm the presence of a free primary amine after the deprotection step. A positive test, indicated by a deep blue color, confirms that the Fmoc group has been successfully removed. luxembourg-bio.com
These analytical methodologies ensure that each step of the peptide synthesis involving (S)-Fmoc-β²-homovaline is proceeding as expected, from the initial validation of the raw material to the controlled deprotection steps within the synthesis cycle.
Incorporation of S Fmoc β2 Homovaline into Advanced Peptidic Architectures
Synthesis of β-Peptides Containing (S)-Fmoc-β2-Homovaline
The incorporation of β2-amino acids like β2-homovaline enables the creation of peptides with novel secondary structures and enhanced stability compared to their natural α-peptide counterparts. nih.govrsc.org These peptides are resistant to degradation by proteases and peptidases, a highly desirable trait for therapeutic applications. nih.gov
Homooligomers are peptides constructed exclusively from a single repeating amino acid unit. β-peptide homooligomers, including those made from β2-amino acids, are known to fold into stable, well-defined secondary structures, such as helices and sheets. nih.govrsc.org For example, oligomers of β-amino acids have been shown to form distinct helical structures, including the 12-helix and the 14-helix, which are defined by the number of atoms in the hydrogen-bonded ring that stabilizes the turn. acs.orgnih.gov The specific type of helix or other secondary structure that forms is dependent on the substitution pattern (β2 vs. β3) and the side chain of the constituent residues. nih.gov The synthesis of β2-homooligomers provides fundamental insights into the conformational preferences of these unnatural backbones. acs.org
A powerful strategy in peptide design involves the creation of mixed or hybrid α/β-peptides, where both α- and β-amino acid residues are incorporated into the same sequence. nih.gov This approach aims to combine the biological recognition capabilities of α-peptides with the enhanced stability and unique structural properties conferred by β-amino acids. nih.gov
By strategically replacing certain α-amino acids in a sequence with their β-homologues, such as β2-homovaline, it is possible to create peptides that mimic the secondary structures of natural proteins, like the α-helix, but with significantly increased resistance to proteolytic degradation. nih.govnih.gov These α/β-peptide foldamers can serve as effective mimics of bioactive peptide domains, making them valuable candidates for inhibiting protein-protein interactions that are implicated in disease. nih.govnih.gov For instance, α/β-peptides have been designed to mimic BH3 domains to interact with Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov
Synthesis of Peptidomimetics Incorporating this compound
The incorporation of this compound into peptidomimetic structures is a key strategy for developing novel therapeutic agents with enhanced pharmacological profiles. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The unique structural features of β2-amino acids, like this compound, make them valuable building blocks in the synthesis of these advanced peptidic architectures.
The synthesis of peptidomimetics containing this compound typically proceeds via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support. The Fmoc protecting group on the β-amino acid is removed under basic conditions, and the next amino acid is coupled to the free amine. The side chains of the amino acids are protected with acid-labile groups, which are removed at the end of the synthesis.
Peptidomimetic modifications are often employed to create more conformationally constrained and, therefore, more stable and bioactive peptides. nih.govspringernature.com These modifications can include the replacement of peptide bonds with other chemical groups to prevent protease cleavage and significantly improve metabolic stability. nih.gov The synthesis of such analogs, including peptidosulfonamides, phosphonopeptides, and oligoureas, can be achieved using Fmoc solid-phase synthesis. nih.govspringernature.com
Strategies for Enhancing Proteolytic Stability in Designed Peptides
A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of β-amino acids, such as this compound, is a well-established strategy to confer resistance to enzymatic cleavage. The altered backbone conformation resulting from the presence of a β-amino acid residue can hinder the recognition and binding of proteases, thereby prolonging the peptide's half-life in vivo.
Several strategies are employed to enhance the proteolytic stability of peptides:
Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids, including β-amino acids, can significantly increase resistance to proteolytic degradation. nih.govresearchgate.netresearchgate.net This is because proteases are stereospecific and typically recognize only L-amino acids.
N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can protect the peptide from degradation by exopeptidases. researchgate.net
Cyclization: The cyclization of linear peptides is a widely used method to create more conformationally constrained and stable structures. nih.govspringernature.comresearchgate.net
The table below summarizes key strategies and their impact on proteolytic stability.
| Strategy | Description | Impact on Proteolytic Stability |
| β-Amino Acid Incorporation | Substitution of α-amino acids with β-amino acids like this compound. | Alters backbone conformation, hindering protease recognition and cleavage. |
| D-Amino Acid Substitution | Replacement of L-amino acids with their D-enantiomers. | Provides resistance to proteases that are specific for L-amino acids. nih.gov |
| Backbone Modification | Altering the chemical nature of the peptide backbone. | Can prevent the formation of hydrogen bonds necessary for enzymatic hydrolysis. |
| Terminal Modifications | Capping the N- and C-termini of the peptide. | Protects against degradation by exopeptidases. researchgate.net |
| Cyclization | Forming a cyclic structure from a linear peptide. | Creates a more rigid and stable conformation that is less susceptible to proteolysis. nih.govspringernature.com |
Design of Macrocyclic Peptidomimetics
Macrocyclization is a powerful tool in the design of peptidomimetics, offering a means to pre-organize the peptide into a bioactive conformation and enhance its stability. nih.gov The incorporation of this compound into macrocyclic structures can further rigidify the backbone and introduce specific conformational constraints that can lead to improved receptor binding affinity and selectivity.
The design of macrocyclic peptidomimetics involves several key considerations:
Ring Size: The size of the macrocycle is critical for achieving the desired conformation and biological activity.
Position of Incorporation: The placement of the β-amino acid within the macrocyclic ring can have a profound impact on its three-dimensional structure.
A "build/couple/pair" strategy is one approach to the synthesis of diverse macrocyclic peptidomimetics. This involves the preparation of chiral building blocks, coupling them to form linear precursors, and then performing intramolecular cyclization reactions to generate the macrocyclic architecture. nih.gov
Challenges and Solutions in this compound Incorporation
While the incorporation of this compound offers significant advantages in peptide design, it also presents certain synthetic challenges. These challenges primarily relate to the potential for racemization during the coupling step and the occurrence of unwanted side reactions.
Minimizing Racemization during Coupling
Racemization, the conversion of a chiral center into a mixture of enantiomers, is a major concern in peptide synthesis, as it can lead to the formation of diastereomeric peptides with altered biological activity. The activation of the carboxylic acid of the Fmoc-protected amino acid for coupling can increase the acidity of the α-proton, making it susceptible to abstraction by a base and subsequent racemization.
Several strategies can be employed to minimize racemization during the coupling of Fmoc-protected β-amino acids:
Choice of Coupling Reagent: The use of coupling reagents known to suppress racemization is crucial. For instance, phosphonium-based reagents like PyBOP have been shown to be effective in minimizing racemization. nih.gov DEPBT is another reagent noted for its resistance to racemization. bachem.com
Use of Additives: The addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming less reactive activated esters. peptide.com
Control of Reaction Conditions: Lowering the coupling temperature can help to reduce the rate of racemization. nih.govresearchgate.net
Choice of Base: The use of a sterically hindered base, such as collidine, can minimize racemization compared to less hindered bases like diisopropylethylamine (DIPEA). nih.govresearchgate.net
The following table outlines common coupling reagents and additives used to mitigate racemization.
| Reagent/Additive | Mechanism of Action |
| PyBOP | Forms an active ester that is less prone to racemization. nih.gov |
| DEPBT | Mediates amide bond formation with remarkable resistance to racemization. bachem.com |
| HOBt/HOAt | Act as racemization suppressants by forming less reactive activated esters. peptide.com |
| Collidine | A sterically hindered base that reduces the likelihood of α-proton abstraction. nih.govresearchgate.net |
Prevention of Unwanted Side Reactions
In addition to racemization, several other side reactions can occur during the incorporation of Fmoc-protected amino acids into peptides. These side reactions can lead to the formation of impurities that are difficult to remove and can compromise the yield and purity of the final product.
Common side reactions in Fmoc-based solid-phase peptide synthesis include:
Aspartimide Formation: This is a particularly problematic side reaction that can occur with aspartic acid residues, leading to the formation of a five-membered ring and subsequent racemization and formation of α- and β-peptides. peptide.comnih.govresearchgate.net Strategies to suppress this include the use of sterically hindered side-chain protecting groups for aspartic acid and the addition of HOBt to the deprotection solution. peptide.comresearchgate.net
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the peptide from the resin. peptide.com
Guanidinylation: The presence of free amino groups during coupling with certain activating reagents can lead to the formation of guanidinium moieties. iris-biotech.de
Careful selection of protecting groups, coupling reagents, and reaction conditions is essential to minimize these and other unwanted side reactions.
Conformational and Structural Investigations of S Fmoc β2 Homovaline Containing Peptides
Impact of β2-Amino Acids on Peptide Backbone Conformation
The introduction of a β2-amino acid into a peptide sequence fundamentally alters the backbone structure compared to its natural α-amino acid counterpart. This modification, characterized by an additional methylene (B1212753) group in the backbone, increases conformational flexibility and leads to the formation of novel secondary structures. researchgate.net The specific placement of the side chain at the Cα (C2) position in β2-amino acids is a key determinant of these conformational preferences. wikipedia.orgresearchgate.netbionity.com
The structural diversity among peptides is largely dictated by the type of amino acid residues incorporated. While α-amino acids are the constituents of natural proteins, β2- and β3-amino acids are isomers that differ only in the position of their side chain. nih.gov This seemingly minor difference has significant stereochemical and conformational consequences.
α-Amino Acids: The backbone is composed of repeating N-Cα-C units. The side chain is attached to the α-carbon. This arrangement gives rise to canonical secondary structures like α-helices and β-sheets.
β3-Amino Acids: The side chain is attached to the β-carbon (C3), which is adjacent to the amino group. Oligomers of β3-amino acids are known to form stable, well-defined 14-helices. researchgate.netnih.gov
β2-Amino Acids: The side chain is attached to the α-carbon (C2), which is adjacent to the carbonyl group. wikipedia.orgbionity.com This positioning can lead to different conformational outcomes compared to β3-residues. Studies comparing α/β-peptides containing β2 versus β3 residues have shown that β2-amino acids can be helix-destabilizing relative to their β3-isomers, although this effect can be dependent on the specific side chain. nih.govnih.gov Furthermore, helices formed from β2-peptides may exhibit opposite chirality and be less stable than those formed from β3-peptides. ethz.ch
| Feature | α-Amino Acid | β2-Amino Acid | β3-Amino Acid |
| Backbone Structure | N-Cα-C | N-Cβ-Cα-C | N-Cβ-Cα-C |
| Side Chain Position | Cα | Cα (C2) | Cβ (C3) |
| Relative Flexibility | Lower | Higher | Higher |
| Common Structures | α-Helix, β-Sheet | 10/12-Helix, Turns | 14-Helix, 12-Helix |
Hydrogen bonds between backbone amide groups are the cornerstone of peptide secondary structure. researchgate.net The elongated backbone of β-peptides alters the geometry and spacing of these groups, leading to hydrogen bonding networks distinct from those in α-peptides. nih.gov In α-helices, hydrogen bonds typically form between the C=O of residue i and the N-H of residue i+4. In β-peptides, the additional backbone carbon allows for a greater variety of hydrogen-bonded ring structures, which are used to classify the resulting helices. bionity.comnih.gov
The position of the side chain in β2-amino acids can sterically influence the formation of these hydrogen bonds. This influence can be understood through the concept of a "blocking effect," where side chains can obstruct competing hydrogen bonds to solvent molecules, thereby stabilizing the internal peptide-peptide hydrogen bond. nih.gov The different spatial arrangement of the side chain in a β2-residue versus a β3-residue can thus favor or disfavor specific hydrogen bonding patterns, ultimately dictating the preferred secondary structure.
Induced Secondary Structural Elements
The unique backbone of β-amino acids enables them to act as powerful inducers of specific secondary structures, often with as few as four to six residues. nih.gov These structures include novel helical architectures, sheets, and turns.
Unlike α-peptides, which predominantly form α-helices and 3₁₀-helices, β-peptides can fold into a wider array of helical conformations. These are typically named based on the number of atoms in the hydrogen-bonded ring that defines the helix. nih.govnih.gov Common β-peptide helices include the 8-helix, 10-helix, 12-helix, and 14-helix. wikipedia.orgbionity.com
12-Helix: This structure is defined by i,i+3 C=O···H-N hydrogen bonds, which form a 12-membered ring. nih.gov Its internal hydrogen bond orientation is analogous to that of the 3₁₀-helix in α-peptides. nih.gov
10/12-Helix: This is a hybrid structure favored by peptides with alternating β2 and β3 residues. researchgate.netnih.gov Theoretical analyses suggest the 10/12-helix is intrinsically the most stable for the β-peptide backbone. nih.gov
The specific type of helix adopted is largely dictated by the substitution pattern and stereochemistry of the constituent β-amino acid residues. nih.govnih.gov While homooligomers of β3-amino acids favor the 14-helix, and certain cyclic β-amino acids promote the 12-helix, peptides containing β2-residues are crucial for accessing other helical forms like the 10/12-helix. nih.govnih.govnih.gov
| Helix Type | Defining H-Bond Pattern | Atoms in H-Bonded Ring | Promoting Residue Types/Patterns |
| 10-Helix | i → i+2 | 10 | Acyclic β-residues |
| 12-Helix | i → i+3 | 12 | Cyclic β-residues (e.g., trans-ACPC) |
| 14-Helix | i → i-2 | 14 | β3-substituted residues |
| 10/12-Helix | Alternating i→i+1, i→i+3 | 10 and 12 | Alternating β2/β3 residues |
β-sheets and β-hairpins are common motifs in protein structure, characterized by extended polypeptide chains linked by intermolecular or intramolecular hydrogen bonds, respectively. wikipedia.orgvedantu.com A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn region. wikipedia.orgnih.gov
The incorporation of β-amino acids can influence the formation of these structures. Certain β-amino acids can be engineered into the turn segment to stabilize a β-hairpin conformation. nih.gov Moreover, specific substitution patterns in β-peptides can force the backbone into an extended conformation ideal for assembling into sheet-like structures. ethz.ch While the propensity of many α-amino acids for β-sheet formation is well-documented, the precise role and compatibility of β2-amino acids like β2-homovaline within a β-sheet is an area of ongoing investigation. Their unique stereochemistry and backbone torsion angles could potentially introduce defined twists or disruptions in β-sheet architecture.
Peptides composed of β-amino acids are known to form stable turn structures with as few as four residues. nih.gov The increased flexibility of the β-peptide backbone facilitates the tight reversals required for turn formation. The specific stereochemistry and side-chain position of a β2-residue can influence the dihedral angles of the backbone, thereby predisposing a peptide segment to adopt a specific type of turn. For instance, cyclic β-peptides containing both β2- and β3-amino acids have been shown to form turn structures stabilized by a bicyclic system of 10- and 12-membered hydrogen-bonded rings. ethz.ch
Table of Compounds
| Abbreviation/Trivial Name | Full Chemical Name |
| (S)-Fmoc-β2-homovaline | (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
| Fmoc | Fluorenylmethyloxycarbonyl |
| trans-ACPC | trans-2-aminocyclopentanecarboxylic acid |
Experimental Methodologies for Conformational Analysis
Circular Dichroism (CD) Spectroscopy for Helicity Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure content of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils.
For helical peptides, the CD spectrum is typically characterized by a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. The intensity of these bands, particularly the minimum at 222 nm, is often used to quantify the helical content of a peptide.
In the context of peptides containing (S)-β²-homovaline, CD spectroscopy is instrumental in determining how the incorporation of this unnatural amino acid affects the propensity of the peptide to adopt a helical conformation. Research on α/β-peptides derived from the Bim BH3 domain has shown that substituting an α-amino acid with a β²-amino acid can influence helicity. For instance, studies comparing diastereomeric peptides show that the stereochemistry at the β²-residue is crucial. Peptides incorporating (S)-β²-amino acids, which are stereochemically compatible with L-α-amino acids, generally retain a higher degree of helicity compared to their counterparts with (R)-β²-amino acids. nih.gov The inclusion of even a single (R)-β² residue can be detrimental to the formation of a right-handed helix. nih.gov
Furthermore, investigations into α/β-peptides composed of alternating L-α-alanine and (S)-β²-homoalanine residues have revealed that (S)-β²-homoalanine can effectively promote the formation of a specific helical structure known as the 11/9-helix, particularly in polar protic solvents.
The table below presents data from a study on Bim BH3-derived α/β-peptides, illustrating the impact of single β-amino acid substitutions on apparent helicity, as determined by CD spectroscopy.
| Peptide ID | Sequence | Substitution Type | Apparent Helicity (%) |
|---|---|---|---|
| 1 | Ac-MRPEIWIAQELRRIGDEF-NH₂ | α-peptide (WT) | 96 |
| 2 | Ac-MRPEI(β³hA)IAQELRRIGDEF-NH₂ | β³-substitution | 100 |
| 3 | Ac-MRPEIWIA(β³hA)ELRRIGDEF-NH₂ | β³-substitution | 90 |
| 7 | Ac-MRPEI(S-β²hA)IAQELRRIGDEF-NH₂ | S-β²-substitution | 85 |
| 8 | Ac-MRPEIWIA(S-β²hV)ELRRIGDEF-NH₂ | S-β²-substitution | 77 |
Data adapted from studies on Bim BH3-derived α/β-peptides. Apparent helicity is calculated relative to a reference peptide with the strongest minimum signal. nih.gov
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation
While CD spectroscopy provides information on the global secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed, atom-level view of peptide conformation in solution. nih.gov It is a primary tool for determining the three-dimensional structures of peptides and small proteins. duke.edu A suite of NMR experiments, including COSY, TOCSY, and NOESY, allows for the assignment of proton resonances to specific atoms within the peptide.
Once assignments are made, conformational information can be extracted from several NMR parameters:
Chemical Shifts: The chemical shifts of certain protons, particularly the α-protons (Hα), are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.
Scalar Coupling Constants (³J-couplings): The coupling constant between the amide proton (NH) and the α-proton (Hα), denoted as ³J(HN,Hα), provides information about the backbone dihedral angle φ, as described by the Karplus equation.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of their position in the peptide sequence. It is the most important source of information for determining the tertiary fold of a peptide.
The Nuclear Overhauser Effect (NOE) is central to the high-resolution structure determination of peptides by NMR. A 2D NOESY experiment generates cross-peaks between protons that are in close spatial proximity. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.
By identifying and quantifying these NOE cross-peaks, a set of distance restraints can be generated. These restraints are classified based on the sequence separation of the interacting protons:
Intra-residue: Protons within the same amino acid residue.
Sequential: Protons on adjacent residues (i to i+1).
Medium-range: Protons separated by 2 to 4 residues (e.g., i to i+2, i to i+3, i to i+4).
Long-range: Protons separated by 5 or more residues.
The pattern of observed NOEs is indicative of specific secondary structures. For example, a helical conformation is characterized by a series of short dNN(i, i+1) distances and medium-range dαN(i, i+3) and dαβ(i, i+3) contacts.
These experimentally derived distance restraints are then used as inputs for computational structural modeling programs (e.g., XPLOR-NIH, CYANA). These programs employ algorithms like simulated annealing and molecular dynamics to generate an ensemble of 3D structures that are consistent with the experimental restraints. This process allows for the detailed elucidation of the solution-state conformation of peptides containing (S)-β²-homovaline.
X-ray Crystallography of β-Peptidic Analogs (where applicable for derived structures)
X-ray crystallography is the gold standard for determining molecular structures at atomic resolution. This technique requires the molecule of interest to be grown into a well-ordered single crystal. When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern that depends on the arrangement of atoms. By analyzing this diffraction pattern, a three-dimensional electron density map can be constructed, from which the precise coordinates of each atom in the molecule can be determined. iisc.ac.in
While obtaining a crystal structure for a flexible peptide can be challenging, crystallography has been successfully applied to numerous β-peptides and their analogs. gatech.edunih.gov These studies have provided invaluable, high-resolution insights into the preferred conformations and packing arrangements of these unnatural oligomers in the solid state. iisc.ac.in Crystal structures have confirmed the existence of various helical folds in β-peptides, such as the 14-helix and 12-helix, as well as β-sheet and hairpin structures. nih.gov
For peptides containing (S)-β²-homovaline, X-ray crystallography could definitively characterize the backbone torsion angles, hydrogen bonding patterns, and side-chain orientations adopted in the crystalline state. This information would serve as a crucial benchmark for validating and refining structural models derived from solution-state NMR data or theoretical calculations.
Role of (S)-β²-Homovaline Side Chain in Conformational Constraint and Recognition Properties
The side chain of an amino acid plays a pivotal role in dictating the conformational preferences of a peptide and its ability to engage in molecular recognition. In the case of (S)-β²-homovaline, the isopropyl side chain introduces specific steric constraints that influence the local and global structure of the peptide.
The presence of a substituent at the Cβ position (as in all β-amino acids) and an additional substituent at the Cα position (in β²-amino acids) restricts the accessible range of backbone dihedral angles (φ and ψ) more than in a corresponding α-amino acid. This inherent conformational constraint can favor the adoption of well-defined secondary structures, such as helices or turns.
The nature of the side chain itself—in this case, the bulky and hydrophobic isopropyl group of homovaline—further influences peptide folding and stability. Studies on various β-peptides have shown that nonpolar side chains can contribute to the stability of helical structures through favorable hydrophobic interactions, particularly when the peptide folds in an aqueous environment. nih.gov
Moreover, the side chain is fundamentally important for recognition properties, as it often forms the direct point of contact in protein-protein or peptide-receptor interactions. The substitution of a native α-amino acid with (S)-β²-homovaline in a biologically active peptide can significantly alter its binding affinity and specificity. This effect transcends simple changes in helicity; the precise positioning and orientation of the isopropyl side chain can either enhance or disrupt critical contacts with a binding partner. nih.gov For example, in α/β-peptides designed to mimic BH3 domains, replacing a native residue with (S)-β²-homovaline at a site that contacts the partner protein, Bcl-xL, was shown to significantly influence binding affinity, demonstrating that β²-amino acids are useful for fine-tuning the recognition properties of peptides. nih.gov
Applications of S Fmoc β2 Homovaline in Advanced Molecular Design and Biochemical Research
Peptide and Peptidomimetic Design for Specific Research Aims
(S)-Fmoc-β2-homovaline is a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced characteristics such as improved stability and bioavailability. mdpi.com The modification of the peptide backbone by incorporating β-amino acids like β2-homovaline is a widely used strategy to create these advanced compounds. nih.govmdpi.com
Mimicry of α-Helical Protein Surfaces
A significant application of this compound is in the creation of peptide-based structures that mimic α-helical secondary structures. nih.govnih.gov The α-helix is a common structural motif involved in a vast number of protein-protein interactions (PPIs). By incorporating β-amino acids into a peptide sequence, researchers can induce the formation of stable, helix-like conformations. nih.gov These oligomers, often called α/β-peptides, can effectively mimic the spatial arrangement of side chains on one face of an α-helix. nih.gov
The isopropyl side chain of β2-homovaline can substitute for residues like valine or leucine, which are frequently found in the hydrophobic interface of α-helical PPIs. This allows the resulting peptidomimetic to present a functionally equivalent surface for molecular recognition, thereby acting as a structural surrogate for the native α-helix. nih.gov
Design of Ligands for Protein-Protein Interactions
Building on the principle of α-helix mimicry, this compound is instrumental in designing specific ligands that can modulate or inhibit protein-protein interactions (PPIs). nih.gov Many disease pathways are driven by aberrant PPIs, making them attractive targets for therapeutic intervention. Since many PPIs are mediated by α-helical domains, peptidomimetics containing β-amino acids can serve as competitive inhibitors. nih.gov
The design process involves identifying the key amino acid residues of a protein's helical domain that are crucial for the interaction—the "hot spots." A synthetic peptide is then constructed where these crucial residues are mimicked by corresponding β-amino acids. The inclusion of β2-homovaline provides not only the correct side-chain functionality but also a modified backbone that imparts resistance to enzymatic degradation, a common limitation of natural peptides. nih.govnih.gov This enhanced stability makes these peptidomimetics more robust candidates for research and drug discovery.
Development of Biochemical Probes and Tools
The unique structural properties imparted by β2-homovaline make it a valuable component in the development of specialized biochemical probes and tools for studying complex biological systems.
Use in Studying Peptide Stability and Dynamics
The incorporation of this compound into a peptide chain significantly enhances its metabolic stability. chemimpex.com The altered amide bond positioning in the β-amino acid backbone makes the peptide resistant to cleavage by proteases, the enzymes responsible for peptide degradation in biological systems. nih.gov This increased stability is a critical feature for developing long-lasting research tools and potential therapeutics.
This property allows researchers to study the function of a particular peptide sequence without the complication of rapid degradation. Peptides containing β2-homovaline can be used as stable probes to investigate receptor binding, signaling pathways, or other biological processes over extended periods.
| Feature | α-Amino Acid (e.g., Valine) | β-Amino Acid (e.g., β-Homovaline) |
| Backbone Structure | Amino and carboxyl groups attached to the same carbon (α-carbon) | Amino and carboxyl groups attached to adjacent carbons |
| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolytic cleavage nih.gov |
| Conformational Flexibility | Contributes to standard secondary structures (α-helix, β-sheet) | Induces novel, stable secondary structures (e.g., various helices) nih.gov |
| Application | Building blocks of natural proteins and standard peptides | Building blocks for peptidomimetics and foldamers with enhanced stability chemimpex.com |
Exploration of Structure-Activity Relationships in Peptidomimetics
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine how these changes affect its biological activity. nih.gov this compound is a powerful tool for SAR studies of bioactive peptides.
By systematically replacing α-amino acids in a peptide sequence with β2-homovaline, researchers can probe the importance of backbone conformation and side-chain positioning for the peptide's function. This "β-amino acid scan" can reveal critical insights:
Backbone Spacing: It helps determine if the precise spacing of the natural peptide backbone is essential for activity.
Side-Chain Orientation: It explores different spatial projections of the side chains, which can lead to enhanced binding affinity or selectivity for a target receptor.
Conformational Constraint: The introduction of a β-amino acid can constrain the peptide into a specific conformation, which may be the bioactive one, leading to increased potency. mdpi.com
These studies provide a detailed map of the pharmacophore—the essential features required for bioactivity—guiding the design of more potent and selective peptidomimetics. nih.gov
Contributions to Foldamer Chemistry
This compound is a significant monomer unit in the field of foldamer chemistry. Foldamers are non-natural, sequence-specific oligomers that adopt well-defined, folded secondary structures similar to proteins and nucleic acids. nih.govnih.gov
Oligomers composed entirely of β-amino acids, known as β-peptides, are a prominent class of foldamers. Depending on the substitution pattern (β2 vs. β3) and the sequence of side chains, β-peptides can form a variety of stable helical and sheet-like structures in solution. nih.gov this compound contributes to this field by:
Expanding the Monomer Library: It provides a building block with a specific side chain (isopropyl) and a β2 substitution pattern, increasing the diversity of possible foldamer structures.
Designing Functional Architectures: By incorporating β2-homovaline alongside other β-amino acids, scientists can create complex molecular scaffolds. These scaffolds can be designed to present functional groups in precise three-dimensional arrangements, enabling the creation of novel receptors, catalysts, or inhibitors. nih.gov
Applications in Modulating Translational Efficiency (e.g., incorporation into noncanonical amino acids for peptide libraries)
The incorporation of noncanonical amino acids (NCAAs) into peptides is a powerful strategy for creating novel molecular libraries with enhanced properties. (S)-β2-Homovaline, for which this compound is a protected precursor, serves as a valuable building block in this context. Its successful incorporation into a peptide chain via ribosomal translation is a key determinant of its utility in generating diverse peptide libraries. The efficiency of this process, known as translational efficiency, dictates the yield and fidelity of the resulting noncanonical peptides.
Recent research has focused on quantifying the translational efficiency of various NCAAs to better inform the design of peptide libraries. A luminescence-based assay was developed to rapidly assess the relative translation yield of NCAAs in real time. In these studies, (S)-β2-homovaline (β²Val) was acylated onto a transfer RNA (tRNA) and its incorporation into a peptide sequence was measured. The results were benchmarked against traditional autoradiography methods, showing a strong correlation between the luminescence signal and the relative peptide yields. acs.org
This research demonstrates that while many noncanonical amino acids can be incorporated with high efficiency, the yield is not always predictable based on structural similarity to proteinogenic amino acids or tRNA acylation efficiency alone. acs.org The systematic evaluation of monomers like (S)-β2-homovaline provides crucial data for optimizing the composition of peptide libraries, particularly for shorter libraries which are more tolerant of monomers with lower incorporation efficiency. acs.org
Relative Translational Efficiency of Select Noncanonical Amino Acids
| Noncanonical Amino Acid | Abbreviation | Relative Translational Yield |
|---|---|---|
| (S)-β2-homophenylalanine | β²Phe | High |
| (S)-β2-homoleucine | β²Leu | Moderate-High |
| (S)-β2-homovaline | β²Val | Moderate |
| (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Tic | Moderate |
This table presents a qualitative summary based on findings from luminescence-based assays designed to measure the translational efficiency of various noncanonical amino acids for their inclusion in peptide libraries. acs.org
Design of Materials with Controlled Self-Assembly (e.g., peptide conjugates with bulky aromatic terminal groups)
The this compound molecule contains a key structural feature that enables its use in materials science: the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a bulky, aromatic moiety that provides a strong driving force for molecular self-assembly. nih.govbeilstein-journals.org This process is primarily governed by a combination of π-stacking interactions between the aromatic fluorenyl rings and hydrophobic interactions. nih.gov These non-covalent forces, complemented by hydrogen bonding between the amino acid components, can lead to the spontaneous organization of individual molecules into well-defined nanostructures. nih.gov
Even when conjugated to a single amino acid, the Fmoc group has a high propensity to induce self-assembly, often resulting in the formation of hydrogels composed of β-sheet fibrils. nih.gov The specific morphology of the resulting self-assembled material is influenced by the amino acid side chain and environmental conditions such as solvent, concentration, and temperature. researchgate.netchemrxiv.org
Studies on Fmoc-conjugated aliphatic amino acids, such as Fmoc-valine, which is structurally similar to β2-homovaline, demonstrate that variations in solvent composition can lead to controlled morphological transitions. researchgate.net For instance, different structures like crystalline forms, needles, or flower-like morphologies can be obtained by altering the solvent environment. researchgate.netchemrxiv.org The steric effects of the aliphatic side chains play a crucial role in dictating the final assembled structure. researchgate.net This ability to control the bottom-up assembly of Fmoc-amino acids allows for the rational design of novel micro- and nanostructures, creating bio-organic scaffolds for diverse applications in areas like cell culture and drug delivery. beilstein-journals.orgresearchgate.net The principles derived from studying other Fmoc-aliphatic amino acids are directly applicable to this compound, positioning it as a valuable component for designing functional biomaterials with tunable properties.
Control of Self-Assembled Morphologies of Fmoc-Aliphatic Amino Acids
| Fmoc-Amino Acid | Condition | Observed Morphology | Reference |
|---|---|---|---|
| Fmoc-Alanine | Varying Water:THF ratio | Crystalline Structures | researchgate.net |
| Fmoc-Valine | Low Concentration (Room Temp) | Flower-like | chemrxiv.org |
| Fmoc-Valine | High Concentration (Room Temp) | Fibers | chemrxiv.org |
| Fmoc-Valine | Heating | Fibers | chemrxiv.org |
| Fmoc-Phenylalanine | Aqueous Solution | Twisted Fibrils & Nanotapes | nih.gov |
| Fmoc-Arginine | Aqueous Solution | Plate-like Crystals | nih.gov |
This table summarizes research findings on the self-assembly of various Fmoc-amino acids, illustrating how the amino acid structure and external conditions can be used to control the resulting nanostructure. These principles are applicable to the design of materials using this compound.
Future Research Trajectories and Methodological Innovations
Development of Novel Stereoselective Synthetic Pathways for β²-Amino Acids
While methods exist for synthesizing β²-amino acids, the development of more efficient, scalable, and highly stereoselective pathways remains a critical research focus. Current strategies often involve multi-step sequences or require chiral auxiliaries. nih.govrsc.org Future innovations are aimed at overcoming these limitations.
Key areas of development include:
Asymmetric Catalysis : The use of chiral metal catalysts (e.g., Rhodium, Ruthenium, Palladium, Nickel) and organocatalysts for the enantioselective synthesis of β²-amino acid precursors is a promising frontier. illinois.eduhilarispublisher.com For instance, enantioselective hydrogenation of β-amino acrylates and conjugate additions to α,β-unsaturated compounds are being refined to achieve higher yields and enantiomeric excesses. hilarispublisher.com
Enzymatic Resolutions : Biocatalytic methods, employing enzymes like lipases or acylases, offer a highly selective means to resolve racemic mixtures of β²-amino acids or their derivatives. chiroblock.com These enzymatic processes are advantageous due to their high stereospecificity and operation under mild, aqueous conditions. chiroblock.com
Novel Precursor Strategies : Research is exploring new starting materials and synthetic disconnections. For example, methods starting from substituted β-nitroacrylates or the carboxylation of aziridines are being developed to provide more direct access to β²-substituted amino acids. rsc.orgillinois.edu A modular, two-step strategy involving photocatalytic hydroalkylation followed by oxidative functionalization has recently been reported for accessing α-quaternary β²-amino acid derivatives. rsc.org
| Synthetic Approach | Description | Potential Advantages | Key Challenges |
| Asymmetric Hydrogenation | Catalytic hydrogenation of prochiral enamines or acrylates using chiral metal-ligand complexes (e.g., Ru- or Rh-bisphosphine). hilarispublisher.com | High atom economy, potential for high enantioselectivity. | Substrate specificity, catalyst cost and sensitivity. |
| Conjugate Addition | Stereoselective addition of nucleophiles (e.g., organometallics, amines) to α,β-unsaturated esters or nitriles catalyzed by chiral complexes. hilarispublisher.com | Versatility in side-chain introduction. | Control of both regio- and stereoselectivity. |
| Mannich-type Reactions | Diastereoselective addition of enolates to imines bearing a chiral auxiliary. nih.gov | Well-established methodology, good diastereoselectivity. | Requires stoichiometric chiral auxiliary, additional synthetic steps for removal. |
| Enzymatic Resolution | Selective enzymatic acylation or hydrolysis of a racemic mixture of a β²-amino acid derivative. chiroblock.com | Excellent enantioselectivity (>98% ee), mild reaction conditions. | Limited to 50% theoretical yield for one enantiomer, requires screening for suitable enzymes. |
| Photocatalysis & Oxidation | A modular approach using photocatalysis for C-C bond formation followed by an oxidative step to install the acid functionality. rsc.org | High modularity, access to complex structures. | Reaction optimization for diverse substrates, scalability of photochemical steps. |
Advanced Computational Modeling for Predicting (S)-Fmoc-β²-Homovaline's Conformational Impact
The incorporation of β²-amino acids like homovaline into peptides induces stable, well-defined secondary structures, such as helices and turns, which are distinct from those formed by α-amino acids. nih.govresearchgate.net Advanced computational modeling is becoming an indispensable tool for predicting and understanding these conformational preferences before undertaking laborious synthesis.
Future directions in this area include:
Quantum Mechanics (QM) and Density Functional Theory (DFT) : These methods can provide highly accurate calculations of the conformational energy landscapes of short peptides containing (S)-Fmoc-β²-homovaline. DFT studies are already used to understand selectivity in synthetic reactions and to study the structure of peptides containing substituted residues. acs.orgrsc.org
Machine Learning (ML) and Artificial Intelligence (AI) : By training algorithms on existing experimental and computational data, ML models could rapidly predict the structural impact of incorporating (S)-Fmoc-β²-homovaline into a peptide sequence, accelerating the de novo design of foldamers with desired shapes and functions.
Integration of (S)-Fmoc-β²-Homovaline into Complex Biomacromolecular Constructs
The unique structural properties of β²-amino acids make them ideal candidates for constructing complex, non-natural biomacromolecules with enhanced functions. Research is moving beyond simple β-peptides to more intricate designs.
Key research trajectories involve:
Hybrid α/β-Peptides : The strategic placement of (S)-Fmoc-β²-homovaline within α-peptide sequences is a promising strategy to modulate biological activity, improve resistance to proteolytic degradation, and control conformation. acs.org Such modifications can be critical for developing peptide-based therapeutics with better pharmacokinetic profiles. acs.orghilarispublisher.com
Ribosomal Incorporation : A significant breakthrough would be the development of methods for the ribosomal synthesis of peptides containing β²-amino acids. nih.gov While challenging, engineering the translational machinery (ribosomes, tRNAs, and aminoacyl-tRNA synthetases) could enable the creation of large combinatorial libraries of β²-amino acid-containing peptides for high-throughput screening. nih.govacs.org
Peptide-Polymer Conjugates : Attaching peptides containing (S)-Fmoc-β²-homovaline to synthetic polymers or other scaffolds can lead to novel biomaterials with applications in drug delivery, tissue engineering, and diagnostics.
Exploration of Diverse Research Applications Beyond Current Scope
While primarily used in the context of creating stable peptide secondary structures, the applications for (S)-Fmoc-β²-homovaline and the resulting peptides are expanding into new and diverse scientific areas.
Emerging application areas include:
Inhibition of Protein-Protein Interactions (PPIs) : The stable helical structures formed by β-peptides are excellent scaffolds for mimicking α-helices, which are often involved in mediating PPIs. acs.org Peptides containing β²-homovaline could be designed to disrupt disease-relevant PPIs, offering new therapeutic strategies. acs.org
Development of Antimicrobial Agents : β-peptides can adopt amphiphilic helical conformations similar to natural antimicrobial peptides but are resistant to bacterial proteases, making them promising candidates for new classes of antibiotics. mdpi.com
Biomaterials and Nanotechnology : The self-assembly properties of β-peptides can be harnessed to create novel nanomaterials, such as hydrogels, nanotubes, and vesicles, for applications in regenerative medicine and targeted drug delivery. chemimpex.com
Automation and High-Throughput Synthesis of (S)-Fmoc-β²-Homovaline-Containing Peptides
To fully realize the potential of (S)-Fmoc-β²-homovaline in drug discovery and materials science, methods for its rapid and parallel incorporation into peptides are essential. The convergence of solid-phase peptide synthesis (SPPS) with automation is a key enabler.
Methodological innovations in this domain include:
Automated Microwave-Assisted SPPS : Microwave heating significantly accelerates both the coupling and deprotection steps in SPPS, drastically reducing synthesis times. cem.com Automated systems equipped with microwave capabilities can synthesize peptides containing challenging sequences or unnatural amino acids like β²-homovaline with high efficiency. springernature.com
Robotic and Parallel Synthesizers : High-throughput platforms utilizing robotic liquid handling can perform parallel synthesis of hundreds or even thousands of different peptide sequences simultaneously in microplate formats. nih.govbath.ac.uk These systems are crucial for generating the large peptide libraries needed for screening and lead optimization. nih.gov
Flow Chemistry Systems : Continuous flow synthesis offers advantages in terms of efficiency, safety, and scalability over traditional batch methods. oxfordglobal.com Applying flow chemistry to SPPS can reduce reagent consumption and waste generation while allowing for precise control over reaction conditions. chemrxiv.org
Investigation of β²-Homovaline's Role in Natural Product Synthesis and Analog Development
Although less common than α-amino acids, β-amino acids are found in a variety of bioactive natural products, including peptides, alkaloids, and macrolactones. nih.govresearchgate.netethz.ch Understanding the biosynthesis of these molecules and using β²-homovaline as a building block for synthetic analogs is a growing area of research.
Future research will likely focus on:
Natural Product Analog Synthesis : The incorporation of (S)-β²-homovaline into synthetic analogs of known natural products can lead to compounds with improved potency, selectivity, or metabolic stability. chiroblock.comrsc.org This strategy allows for the exploration of structure-activity relationships that are not accessible with proteinogenic amino acids alone. rsc.org
Biosynthetic Pathway Engineering : By studying the enzymes responsible for producing β-amino acids in nature, it may be possible to engineer biosynthetic pathways to produce novel natural products containing β²-homovaline or other non-natural β-amino acids. rsc.org
Genome Mining : Computational searches of microbial genomes can identify novel gene clusters predicted to be involved in the biosynthesis of β-amino acid-containing natural products, opening avenues for the discovery of new bioactive compounds. rsc.org
Green Chemistry Approaches in the Synthesis of (S)-Fmoc-β²-Homovaline
Traditional peptide synthesis, particularly SPPS, is notorious for its large consumption of hazardous solvents and reagents. advancedchemtech.comrsc.org A major future trajectory is the development of greener and more sustainable synthetic protocols. oxfordglobal.com
Key green chemistry innovations include:
Safer Solvents : Replacing commonly used solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives is a high priority. advancedchemtech.comunife.it Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are being explored. nih.govrsc.org
Waste Reduction Protocols : Methodologies that reduce the number of washing steps or allow for in-situ deprotection can significantly decrease solvent waste. tandfonline.compeptide.com For example, protocols where the Fmoc-deprotection agent is added directly to the coupling cocktail are being developed. peptide.com
Greener Reagents : Efforts are underway to replace hazardous reagents. This includes finding alternatives to piperidine (B6355638) for Fmoc removal and developing more atom-economical coupling reagents. tandfonline.comresearchgate.net The use of propylphosphonic anhydride (B1165640) (T3P®) in greener solvents like ethyl acetate (B1210297) represents a move towards more sustainable coupling reactions. unibo.it
| Green Chemistry Strategy | Traditional Approach | Greener Alternative | Environmental Benefit |
| Solvent Choice | N,N-Dimethylformamide (DMF), Dichloromethane (DCM). rsc.org | 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), Ethyl Acetate. nih.govrsc.orgunibo.it | Reduced toxicity, derived from renewable sources, lower environmental impact. |
| Fmoc Deprotection | 20% Piperidine in DMF. peptide.com | 4-Methylpiperidine (4-MP), NaOH in 2-MeTHF/Methanol. advancedchemtech.comrsc.org | Less hazardous reagents, elimination of DMF. |
| Process Optimization | Multiple washing steps after coupling and deprotection. rsc.org | "In-situ" Fmoc removal (no washing after coupling), convergent synthesis. advancedchemtech.compeptide.com | Significant reduction in solvent consumption and waste generation. |
| Synthesis Technology | Batch Solid-Phase Peptide Synthesis (SPPS). rsc.org | Continuous Flow Synthesis. oxfordglobal.comchemrxiv.org | Improved efficiency, reduced reagent excess, potential for solvent recycling. |
Expanding the Toolkit for Spectroscopic and Biophysical Characterization of β²-Peptidic Systems
The unique structural motifs adopted by peptides incorporating β²-amino acids, such as (S)-Fmoc-β²-homovaline, present both an opportunity and a challenge for structural biologists. While these peptides can form stable, predictable secondary structures like helices and sheets, their characterization requires a sophisticated and evolving toolkit of spectroscopic and biophysical methods. Future research is focused on refining these techniques and developing innovative methodologies to gain deeper insights into the structure, dynamics, and function of β²-peptidic systems.
Established techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy form the cornerstone of secondary structure analysis for these peptides. However, the nuances of β-peptide conformations demand more than standard application. Methodological innovations are geared towards enhancing the resolution and applicability of these methods for non-natural backbones.
Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy is instrumental in identifying helical structures in α/β-peptides. Studies have shown that β²- and β³-peptides can exhibit characteristic CD spectra indicative of specific helical folds, such as the 3₁₄-helix. Future directions involve moving beyond simple secondary structure estimation. Innovations include the use of Vibrational Circular Dichroism (VCD), which analyzes the differential absorption of circularly polarized infrared light. VCD is particularly powerful as its features are often dominated by the backbone chirality and conformation rather than the specific amino acid sequence, making it an excellent tool for unambiguously correlating spectra with the well-defined structures of β-peptides. Advanced computational methods are also being integrated with CD data to refine structural models and better understand the anomalous spectra that can arise from aromatic residues or unusual folding patterns in designed peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerhouse for determining high-resolution 3D structures of peptides in solution. For β²-peptidic systems, NMR provides crucial information on folding, stability, and intermolecular interactions. Methodological advancements are critical for overcoming challenges associated with larger or more complex β-peptidic systems. Future research trajectories include the broader application of multi-dimensional heteronuclear NMR experiments (3D and 4D) for unambiguous resonance assignment in larger β-peptides. Isotope labeling, including ¹³C, ¹⁵N, and even ¹⁹F, is a key strategy for simplifying complex spectra and probing specific molecular interactions. Furthermore, advanced NMR techniques like Rotational-echo double-resonance (REDOR) can be used to measure specific interatomic distances, providing precise constraints for structural modeling of β-peptides interacting with biological targets like bacterial cells.
Vibrational Spectroscopy (FTIR): FTIR spectroscopy is a versatile technique for analyzing peptide secondary structure in various environments, including solutions and lipid membranes. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to backbone conformation, allowing for the identification of α-helices, β-sheets, and β-turns. Innovations in this area focus on improving resolution and data analysis. The use of second-derivative analysis and curve-fitting procedures allows for the deconvolution of overlapping bands in the amide I region, providing a more quantitative assessment of the different secondary structural elements present. Polarized ATR-FTIR spectroscopy represents a methodological frontier for studying the orientation of β-peptidic structures within membranes, which is crucial for understanding the function of antimicrobial or cell-penetrating β-peptides.
Mass Spectrometry (MS): While traditionally used for determining molecular weight and sequence, mass spectrometry is evolving into a powerful tool for structural and conformational analysis. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. A significant innovation is the application of tandem mass spectrometry (MS/MS) for the de novo sequencing of β-peptides. The fragmentation patterns of β-peptides can be distinct from α-peptides, and understanding these patterns is key to developing robust sequencing methodologies. Furthermore, advanced MS techniques coupled with liquid chromatography (LC-MS/MS) and methods like electron-transfer dissociation (ETD) provide extensive sequence information and are invaluable for characterizing post-translational modifications or analyzing complex mixtures. Future work will likely focus on using techniques like ion mobility-mass spectrometry (IM-MS) to probe the gas-phase conformation and folding of β-peptidic systems.
Integrated Biophysical Approaches and Computational Modeling: The future of characterizing β²-peptidic systems lies in an integrated approach, combining multiple biophysical techniques to create a comprehensive picture of structure and function. For example, data from CD, analytical ultracentrifugation (AUC), and differential scanning calorimetry (DSC) can be combined to understand the thermodynamics and kinetics of β-peptide self-assembly and stability. A crucial element of this integrated approach is the synergy with computational methods. Accelerated molecular dynamics (aMD) simulations are becoming increasingly powerful for predicting the secondary structure and folding behavior of peptides, including those with β-hairpin or helical structures. By benchmarking different force fields and solvent models, these simulations can provide insights that guide experimental design and help interpret complex spectroscopic data. This combination of diverse experimental data and sophisticated computational modeling represents the foremost methodological innovation for advancing our understanding of β²-peptidic systems.
Research Findings Summary
| Technique | Application for β²-Peptidic Systems | Methodological Innovations & Future Trajectories |
| Circular Dichroism (CD) | Determination of helical content and secondary structure. | Vibrational Circular Dichroism (VCD) for unambiguous structure-spectra correlation; Integration with computational modeling. |
| NMR Spectroscopy | High-resolution 3D structure determination, folding, and interaction studies. | Multi-dimensional (3D/4D) heteronuclear NMR; Advanced isotope labeling strategies; REDOR for distance measurements. |
| FTIR Spectroscopy | Secondary structure analysis in diverse environments (solution, membranes). | Second-derivative analysis and curve-fitting for quantitative results; Polarized ATR-FTIR for membrane orientation studies. |
| Mass Spectrometry (MS) | Molecular weight determination and sequencing. | Tandem MS (MS/MS) for de novo sequencing; Electron-Transfer Dissociation (ETD); Ion mobility-MS for conformational analysis. |
| Computational Modeling | Prediction of folding, secondary structure, and dynamics. | Accelerated Molecular Dynamics (aMD); Benchmarking of force fields and solvent models for improved accuracy. |
Q & A
Q. What are the key structural features of (S)-Fmoc-β2-homovaline, and how do they influence peptide conformation?
- Methodological Answer : The β-amino acid backbone places the amino group on the β-carbon (C2) instead of the α-carbon (C1), introducing an additional methylene group. This increases conformational rigidity compared to α-amino acids, altering peptide folding and secondary structure (e.g., β-sheet stabilization) . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling via HATU-mediated activation. Post-synthesis, Fmoc deprotection with piperidine reveals the free amine for further elongation .
Q. What protocols are recommended for synthesizing this compound-containing peptides?
- Methodological Answer : Use SPPS with pre-loaded Wang or Rink amide resins. Couple this compound using 2–4 equivalents of HATU or HBTU in DMF, with DIEA (2–4 eq) as a base. Monitor coupling efficiency via Kaiser or chloranil tests. Optimize reaction time (30–120 min) and temperature (20–25°C) to minimize racemization. Post-synthesis, cleave the peptide with TFA/water/TIPS (95:2.5:2.5) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer : Analyze purity via HPLC (≥98% at 254 nm and 280 nm) and confirm molecular weight using ESI-MS or MALDI-TOF. Stereochemical integrity is verified by chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy. NMR (1H and 13C) confirms structural consistency, with characteristic Fmoc aromatic proton signals (7.3–7.8 ppm) and β-carbon backbone shifts .
Advanced Research Questions
Q. How does the β2-homovaline scaffold influence peptide-protein interaction studies compared to α-amino acids or other β-analogs?
- Methodological Answer : The β2 configuration introduces torsional constraints that stabilize helical or sheet-like conformations, enhancing binding specificity. For example, β-peptides with this compound show improved resistance to proteolysis and altered binding kinetics with targets like hDM2 or GPCRs. Compare binding affinity via surface plasmon resonance (SPR) or fluorescence polarization (FP) assays. Use molecular dynamics (MD) simulations to model conformational effects .
Q. What strategies mitigate racemization during the incorporation of this compound in SPPS?
- Methodological Answer : Racemization occurs via base-mediated β-carbon epimerization. Mitigate by:
Q. How can this compound be functionalized post-synthesis for bioconjugation or labeling?
- Methodological Answer : The β2-homovaline side chain (e.g., branched alkyl groups) can be modified via click chemistry (azide-alkyne cycloaddition) or activated esters. For fluorescent tagging, react with NHS-ester dyes (e.g., FITC, Cy5) in DMF/PBS (pH 8.5). For biotinylation, use biotin-PEG4-NHS. Confirm conjugation efficiency via MALDI-TOF or LC-MS .
Q. What analytical approaches resolve contradictions in reported bioactivity data for β2-homovaline-containing peptides?
- Methodological Answer : Discrepancies may arise from peptide aggregation, solvent effects, or assay conditions. Standardize protocols:
Q. How do storage conditions impact the stability of this compound?
- Methodological Answer : Store lyophilized this compound at –20°C in airtight, light-protected containers under argon. In solution (DMF or DMSO), use within 1 week to prevent Fmoc degradation (monitor via UV-Vis at 301 nm). Avoid repeated freeze-thaw cycles. For long-term stability, assess via accelerated aging studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
